N-(4-methoxyphenyl)-2-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-methylbut-2-enamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methylbut-2-enamide typically involves the reaction of 4-methoxyaniline with an appropriate acylating agent under controlled conditions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-2-methylbut-2-enamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-methylbutan-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
N-(4-methoxyphenyl)-2-methylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities,
Properties
CAS No. |
83375-43-3 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-4-9(2)12(14)13-10-5-7-11(15-3)8-6-10/h4-8H,1-3H3,(H,13,14) |
InChI Key |
GKXNOVCGUPTTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.